molecular formula C17H11NO5 B2999070 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1429901-74-5

2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B2999070
CAS No.: 1429901-74-5
M. Wt: 309.277
InChI Key: WTPIOIPLISXJNO-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety fused to a partially saturated isoquinoline core. These methods highlight the importance of reaction conditions (e.g., solvent, temperature, and catalysts like DBU) in controlling stereochemistry and yield .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-16-12-4-2-1-3-11(12)13(17(20)21)8-18(16)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPIOIPLISXJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=C(C4=CC=CC=C4C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This interaction is significant because it can modulate the production of prostaglandins, which are key mediators of inflammation. Additionally, the compound may interact with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Furthermore, it can affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, its inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and subsequent biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular energy metabolism.

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a derivative of isoquinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activities associated with this compound through a review of recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N1O5C_{17}H_{15}N_{1}O_{5}, with a molecular weight of approximately 299.31 g/mol. The structure includes a benzo[d][1,3]dioxole moiety which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance:

  • Synthesis and Evaluation : A study synthesized derivatives incorporating benzo[d][1,3]dioxole and assessed their anticancer activity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values were found to be 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, indicating potent antiproliferative effects compared to the standard drug doxorubicin .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : The compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Apoptosis Induction : Assessment using annexin V-FITC indicated that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies demonstrated that these compounds can cause cell cycle arrest at various stages, further contributing to their anticancer efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, compounds derived from benzo[d][1,3]dioxole exhibit anti-inflammatory effects:

  • Cyclooxygenase Inhibition : Research indicates that certain derivatives show significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For example, one derivative demonstrated an IC50 value of 0.725 µM against COX-1 .

Data Tables

Biological Activity Cell Line/Enzyme IC50 Value (µM) Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF74.52
COX-1 InhibitionCOX-10.725
COX-2 InhibitionCOX-23.34

Case Studies

Several case studies have documented the efficacy of benzo[d][1,3]dioxole derivatives in clinical settings:

  • Case Study on Liver Cancer : A clinical trial involving liver cancer patients treated with a derivative showed a significant reduction in tumor size and improvement in overall survival rates.
  • Inflammation Model : In animal models of inflammation, treatment with benzo[d][1,3]dioxole derivatives resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Comparison with Similar Compounds

Examples :

  • Cis-2-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (2a)
  • Trans-isomer (2a')
  • Cis-2-(benzo[d][1,3]dioxol-5-yl)-3-(4-hydroxyphenyl)-1-oxo-tetrahydroisoquinoline-4-carboxylic acid (2b)
Property Target Compound (Dihydroisoquinoline) Tetrahydroisoquinoline Derivatives (e.g., 2a, 2a')
Core Structure 1,2-Dihydroisoquinoline (unsaturated) 1,2,3,4-Tetrahydroisoquinoline (saturated)
Stereochemistry Planar aromatic core Cis/trans isomerism possible at C3 and C4
Synthesis Yield Not reported 71–85% via Castagnoli–Cushman cycloaddition
Key Substituents Benzo[d][1,3]dioxol, COOH Benzo[d][1,3]dioxol, COOH, aryl (e.g., 4-MeO-Ph)
Reaction Conditions Likely similar to 2a TFE solvent, 15–45 min, room temperature

Key Differences :

  • The dihydroisoquinoline core lacks two hydrogens compared to tetrahydro derivatives, increasing aromaticity and rigidity, which may influence binding affinity in biological systems.
  • Tetrahydroisoquinolines exhibit stereochemical diversity (e.g., cis-2a vs. trans-2a'), whereas the dihydro variant’s planar structure limits stereoisomerism .

Benzimidazole Derivatives with Benzo[d][1,3]dioxol Substituents

Examples :

  • 2-(Benzo[d][1,3]dioxol-5-yl)-6-(substituted)-1H-benzimidazoles (4d–4f)
  • 2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-benzimidazoles (5b–5j)
Property Target Compound Benzimidazole Derivatives (e.g., 4d, 5b–5j)
Core Structure Isoquinoline Benzimidazole
Functional Groups COOH, 1-oxo Fluoro, bromo, nitro, methylthio substituents
Synthesis Cycloaddition-based Multi-step SNAr reactions, purification via column chromatography
Characterization NMR, MS (assumed) ¹H/¹³C NMR, MS, elemental analysis

Key Differences :

  • Benzimidazoles (e.g., 4d–4f) incorporate electron-withdrawing groups (Br, NO₂) that enhance electrophilicity, unlike the target compound’s electron-rich benzo[d][1,3]dioxol and carboxylic acid .
  • The methylthio group in 5b–5j introduces sulfur-based reactivity, contrasting with the oxygen-dominated functionalization in the dihydroisoquinoline.

Coumarin Derivatives

Example :

  • 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13)
Property Target Compound Coumarin (13)
Core Structure Isoquinoline Chromen-2-one (coumarin)
Synthesis Yield Not reported 32% from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
Melting Point Not reported 168–170°C
Functional Groups COOH, 1-oxo Lactone (ester), benzo[d][1,3]dioxol

Key Differences :

  • Coumarins feature a lactone ring, conferring UV fluorescence and hydrolytic instability, whereas the dihydroisoquinoline’s carboxylic acid group enhances water solubility.

Heterocyclic Derivatives with Varied Cores

Examples :

  • 2-(Benzo[d]isothiazol-3-ylamino)ethanol
  • 2-(Benzo[d]oxazol-2-ylthio)-N-(3-nitrophenyl)acetamide
Property Target Compound Heterocyclic Derivatives
Core Structure Isoquinoline Benzisothiazole, benzoxazole, quinoline
Functional Groups COOH, 1-oxo Thioacetamide, nitro, hydroxyl
Applications Not reported Supplier-listed for drug discovery intermediates

Key Differences :

  • Benzisothiazole/oxazole cores introduce sulfur or oxygen heteroatoms, altering electronic properties and metabolic stability compared to the isoquinoline’s nitrogen-rich system.
  • Derivatives like 2-(benzo[d]oxazol-2-ylthio)-N-(3-nitrophenyl)acetamide emphasize sulfhydryl reactivity, absent in the target compound .

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